1-[(3-chlorobenzyl)sulfonyl]-4-ethylpiperazine
Overview
Description
1-[(3-Chlorobenzyl)sulfonyl]-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 3-chlorobenzyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 4-ethylpiperazine.
Sulfonylation Reaction: The 3-chlorobenzyl chloride undergoes a sulfonylation reaction with a suitable sulfonylating agent, such as sulfur dioxide and a base, to form 3-chlorobenzyl sulfonyl chloride.
Nucleophilic Substitution: The 3-chlorobenzyl sulfonyl chloride is then reacted with 4-ethylpiperazine in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorobenzyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chlorobenzyl)sulfonyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The 3-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-[(3-Chlorobenzyl)sulfonyl]-4-methylpiperazine
- 1-[(3-Chlorobenzyl)sulfonyl]pyrrolidine
- 1-[(3-Chlorobenzyl)sulfonyl]-4-methylpiperidine
Comparison: 1-[(3-Chlorobenzyl)sulfonyl]-4-ethylpiperazine is unique due to the presence of the 4-ethylpiperazine ring, which may confer different physicochemical properties compared to its analogs. The ethyl group can influence the compound’s solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-ethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-2-15-6-8-16(9-7-15)19(17,18)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMYLMZSBPNPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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